molecular formula C10H8N2O4 B12972412 Cyano(4-nitrophenyl)methyl acetate

Cyano(4-nitrophenyl)methyl acetate

Cat. No.: B12972412
M. Wt: 220.18 g/mol
InChI Key: VTVXTHUIEWJDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(4-nitrophenyl)methyl acetate is an organic compound that features a cyano group, a nitrophenyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-nitrophenyl)methyl acetate typically involves the reaction of 4-nitrobenzyl cyanide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyano(4-nitrophenyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 4-Aminophenylacetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenylacetic acid and methanol.

Scientific Research Applications

Cyano(4-nitrophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(4-nitrophenyl)methyl acetate involves its ability to undergo various chemical transformations. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. The acetate group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetyl derivatives: Compounds such as cyanoacetamide and cyanoacetic acid derivatives share similar structural features and reactivity.

    Nitrophenyl derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenylacetonitrile have similar functional groups and chemical behavior.

Uniqueness

Cyano(4-nitrophenyl)methyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

[cyano-(4-nitrophenyl)methyl] acetate

InChI

InChI=1S/C10H8N2O4/c1-7(13)16-10(6-11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1H3

InChI Key

VTVXTHUIEWJDBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.